Isodecanol Isodecanol Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999)
Brand Name: Vulcanchem
CAS No.: 55505-26-5
VCID: VC21125907
InChI: InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3
SMILES: CC(C)CCCCCCCO
Molecular Formula: C10H21OH
C10H22O
Molecular Weight: 158.28 g/mol

Isodecanol

CAS No.: 55505-26-5

Cat. No.: VC21125907

Molecular Formula: C10H21OH
C10H22O

Molecular Weight: 158.28 g/mol

* For research use only. Not for human or veterinary use.

Isodecanol - 55505-26-5

Specification

CAS No. 55505-26-5
Molecular Formula C10H21OH
C10H22O
Molecular Weight 158.28 g/mol
IUPAC Name 8-methylnonan-1-ol
Standard InChI InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3
Standard InChI Key PLLBRTOLHQQAQQ-UHFFFAOYSA-N
Impurities By-products of propylene-butylene polymerization/to produce isodecyl alcohol/are isooctyl and isononyl alcohols
SMILES CC(C)CCCCCCCO
Canonical SMILES CC(C)CCCCCCCO
Boiling Point 428 °F at 760 mm Hg (USCG, 1999)
220 °C
Colorform Colorless liquid
Flash Point 220 °F (USCG, 1999)
220 °F
104 °C o.c.
Melting Point less than 140 °F (USCG, 1999)
FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K
7 °C

Introduction

Chemical Identity and Structure

Identification Parameters

Isodecanol, a primary alcohol, is classified under the branched chain saturated alcohols group. The compound is identified through various technical parameters as outlined in Table 1.

Table 1: Chemical Identification Parameters of Isodecanol

ParameterValue
CAS Number25339-17-7
Chemical NameIsodecanol
Molecular FormulaC₁₀H₂₂O
Molecular Weight158.28
EINECS Number246-869-1
MDL NumberMFCD00044085

Isodecanol is known by several synonyms including isodecyl alcohol, isodesyl alcohol, 8-methylnonan-1-ol, 8-Methylnonane-1-ol, and isodecylalcohol (mixed isomers) .

Molecular Characteristics

The molecular structure of isodecanol consists of a primary hydroxyl group attached to a branched C10 carbon chain. Commercial isodecanol typically comprises a mixture of isomers, predominantly trimethyl-1-heptanols and dimethyl-1-octanols. The exact composition varies depending on the olefin feedstock used during production .

Physical Properties

Key Physical Parameters

Isodecanol presents as a colorless liquid with characteristic properties that determine its industrial applications and handling requirements.

Table 2: Physical Properties of Isodecanol

PropertyValueUnit
Physical StateLiquid-
ColorColorless-
OdorWeak alcoholic-
Melting Point-60°C
Boiling Point215-225°C
Density at 20°C0.838g/mL
Refractive Index (n20/D)1.440-
Flash Point95-103.5°C
Specific Gravity (20/20°C)0.839-
LogP (est)3.740-

These physical properties highlight isodecanol's stability at room temperature and its relatively high boiling point, which influences its applications in various industrial processes .

Solubility Profile

Isodecanol exhibits selective solubility, which affects its application suitability:

  • Insoluble in water

  • Sparingly soluble in benzene

  • Slightly soluble in chloroform

This solubility profile is particularly relevant for extraction processes and formulation compatibility assessments.

Production Methods

Industrial Synthesis

The primary production pathway for isodecanol involves the oxo process, which consists of two major reaction stages:

  • Hydroformylation: Nonenes (C9 olefins) react with carbon monoxide and hydrogen in the presence of a cobalt catalyst to form C10 aldehydes.

  • Hydrogenation: The resulting aldehydes are subsequently hydrogenated to yield the corresponding C10 alcohols .

The commercial product composition depends significantly on the starting olefin feedstock, which influences the distribution of isomers in the final product.

Alternative Production Routes

An alternative production method involves the Ziegler process, which utilizes the oxidation of trialkylaluminum compounds. This process yields a different isomer distribution compared to the oxo process and may be employed for specialized applications .

Applications and Industrial Uses

Lubricant Industry Applications

Isodecanol serves as a valuable component in lubricant formulations where it functions as:

  • A component for anti-wear lubricating oils

  • An oiliness additive that enhances lubricity

  • A precursor for lubricant esters

Surfactant Production

One of the major applications of isodecanol is in surfactant manufacturing, where it contributes to:

  • Formulation of specialty surfactants

  • Agricultural surfactant systems

  • Industrial cleaning formulations

Cosmetic and Personal Care Applications

In the cosmetics industry, isodecanol functions as:

  • A fragrance component

  • A solvent for various cosmetic ingredients

  • A precursor for cosmetic esters

A toxicologic and dermatologic review of isodecanol when used as a fragrance ingredient confirmed its safety profile when used in appropriate concentrations .

Textile Processing

Isodecanol serves specific functions in textile manufacturing:

  • Antifoaming agent in various textile processing steps

  • Component in textile auxiliaries

Additional Industrial Applications

Further applications include:

  • Plasticizer production

  • Polymer additives

  • Froth flotation foam modifiers

  • Precursor for synthesized derivatives

ParameterClassification
Eye EffectsCan cause serious eye irritation
Acute ToxicityLow oral and dermal toxicity
GenotoxicityNot genotoxic based on available data
Skin SensitizationDoes not present a concern for skin sensitization
Environmental ImpactHarmful to aquatic life with long-lasting effects

The recommended storage condition is refrigeration, particularly for laboratory-grade material .

Research Developments

Boron Extraction Applications

Recent research has demonstrated isodecanol's effectiveness in boron recovery from brines with high magnesium content. Key findings include:

  • High extraction efficiency (80.20% at 2.5 mol L⁻¹ concentration)

  • Low solubility and minimal water entrainment

  • Optimal performance at pH 3.5

  • Potential for commercial application in salt lake brine processing

The research established a stoichiometric ratio of 1.268 isodecanol to boron for forming boric acid ester. When implemented in a three-stage counter-current extraction system, boron extraction efficiency reached 99.07% .

Polymer Modification Research

Studies investigating chemically modified vegetable oils have identified isodecanol as an effective reagent for ring-opening of epoxidized vegetable oils. This application shows promise for developing bio-based lubricants and polymers with enhanced properties. The ring-opening reactions were confirmed through spectroscopic analysis, particularly FT-IR and NMR analysis .

Market Analysis

Market Drivers

The global isodecanol market is experiencing growth driven by:

  • Expanding applications in cosmetics and personal care

  • Increasing demand in agricultural surfactants

  • Growing requirements in industrial lubricants

  • Rising adoption in specialized chemical synthesis

Market Challenges

Despite positive growth indicators, the market faces certain challenges:

  • Limited availability of raw materials required for isodecanol production

  • Competition from alternative alcohols and surfactant technologies

  • Regulatory constraints in specific regions

Strategic Developments

Manufacturers in the isodecanol market are adopting various strategies:

  • Implementation of new production technologies

  • Development of both organic and inorganic growth approaches

  • Establishment of efficient distribution networks to gain strategic advantages

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